molecular formula C27H24N4O4S B2474173 4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid CAS No. 369393-81-7

4-[3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid

Cat. No.: B2474173
CAS No.: 369393-81-7
M. Wt: 500.57
InChI Key: FAVOWBGUXJPYMC-UHFFFAOYSA-N
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Description

4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a thiophene ring, all connected through a bipyrazole core. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

    Introduction of the Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable palladium catalyst.

    Formation of the Oxobutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the bipyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3’-(4-hydroxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid
  • 4-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-[3’-(4-methoxyphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid lies in its methoxyphenyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-35-20-11-9-18(10-12-20)27-21(17-30(29-27)19-6-3-2-4-7-19)23-16-22(24-8-5-15-36-24)28-31(23)25(32)13-14-26(33)34/h2-12,15,17,23H,13-14,16H2,1H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOWBGUXJPYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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